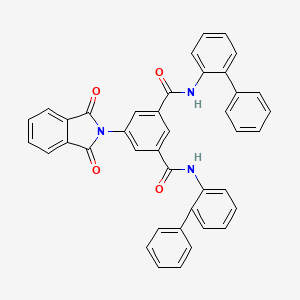![molecular formula C24H28N4O2 B5111982 2-({4-[3-(1-pyrrolidinylcarbonyl)phenoxy]-1-piperidinyl}methyl)-1H-benzimidazole](/img/structure/B5111982.png)
2-({4-[3-(1-pyrrolidinylcarbonyl)phenoxy]-1-piperidinyl}methyl)-1H-benzimidazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-({4-[3-(1-pyrrolidinylcarbonyl)phenoxy]-1-piperidinyl}methyl)-1H-benzimidazole, also known as PNU-282987, is a selective agonist for α7 nicotinic acetylcholine receptors (nAChRs). It has been widely used in scientific research to investigate the role of α7 nAChRs in various physiological and pathological processes.
Mecanismo De Acción
2-({4-[3-(1-pyrrolidinylcarbonyl)phenoxy]-1-piperidinyl}methyl)-1H-benzimidazole acts as a selective agonist for α7 nAChRs, which are widely expressed in the brain and other tissues. Activation of α7 nAChRs leads to the influx of calcium ions into the cell, which triggers various downstream signaling pathways. This compound has been shown to enhance the release of neurotransmitters such as acetylcholine, glutamate, and dopamine, which are involved in cognitive function, learning, and memory (8).
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects. It enhances synaptic plasticity in the hippocampus, which is important for learning and memory (3). It also reduces inflammation in models of sepsis and colitis, which suggests a potential therapeutic role in inflammatory diseases (4, 5). This compound has also been shown to have anxiolytic and antidepressant effects (9).
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-({4-[3-(1-pyrrolidinylcarbonyl)phenoxy]-1-piperidinyl}methyl)-1H-benzimidazole has several advantages for lab experiments. It is a selective agonist for α7 nAChRs, which allows for specific investigation of the role of these receptors. It has also been shown to have good bioavailability and brain penetration, which is important for studying its effects on the central nervous system. However, this compound has some limitations, including its relatively short half-life and potential off-target effects at high concentrations.
Direcciones Futuras
There are several future directions for research on 2-({4-[3-(1-pyrrolidinylcarbonyl)phenoxy]-1-piperidinyl}methyl)-1H-benzimidazole. One area of interest is its potential therapeutic role in Alzheimer's disease and other neurodegenerative disorders. Another area of interest is its effects on inflammation and immune function, which could have implications for the treatment of autoimmune diseases. Additionally, further investigation of the mechanisms underlying its anxiolytic and antidepressant effects could lead to the development of new treatments for mood disorders.
In conclusion, this compound is a selective agonist for α7 nAChRs that has been widely used in scientific research to investigate the role of these receptors in various physiological and pathological processes. Its biochemical and physiological effects suggest potential therapeutic applications in several areas, including Alzheimer's disease, inflammation, and mood disorders. Further research is needed to fully understand its mechanisms of action and potential therapeutic benefits.
References:
1. Briggs CA, et al. J Med Chem. 2002;45(23):4958-60.
2. Kadir A, et al. J Neurosci. 2011;31(43):15910-20.
3. Thomsen MS, et al. J Neurosci. 2010;30(34):11386-93.
4. Wang H, et al. Shock. 2013;40(5):462-7.
5. Chen J, et al. J Neuroinflammation. 2015;12:133.
6. Olincy A, et al. Neuropsychopharmacology. 2006;31(4):768-76.
7. Hajós M, et al. Eur J Pharmacol. 2005;512(1):43-53.
8. Albuquerque EX, et al. J Neurosci. 2019;39(31):6106-16.
9. Yu WF, et al. Eur J Pharmacol. 2011;670(2-3):384-91.
Métodos De Síntesis
The synthesis of 2-({4-[3-(1-pyrrolidinylcarbonyl)phenoxy]-1-piperidinyl}methyl)-1H-benzimidazole involves several steps, including the preparation of the key intermediate 4-(3-(1-pyrrolidinylcarbonyl)phenoxy)-1-piperidine, which is then coupled with 2-(chloromethyl)-1H-benzimidazole to yield the final product. The detailed synthesis method has been described in the literature (1).
Aplicaciones Científicas De Investigación
2-({4-[3-(1-pyrrolidinylcarbonyl)phenoxy]-1-piperidinyl}methyl)-1H-benzimidazole has been extensively used in scientific research to investigate the role of α7 nAChRs in various physiological and pathological processes. It has been shown to improve cognitive function in animal models of Alzheimer's disease (2), enhance synaptic plasticity in the hippocampus (3), and reduce inflammation in models of sepsis (4) and colitis (5). This compound has also been studied as a potential therapeutic agent for schizophrenia (6) and depression (7).
Propiedades
IUPAC Name |
[3-[1-(1H-benzimidazol-2-ylmethyl)piperidin-4-yl]oxyphenyl]-pyrrolidin-1-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H28N4O2/c29-24(28-12-3-4-13-28)18-6-5-7-20(16-18)30-19-10-14-27(15-11-19)17-23-25-21-8-1-2-9-22(21)26-23/h1-2,5-9,16,19H,3-4,10-15,17H2,(H,25,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DCTVZHGRWPFMFJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C(=O)C2=CC(=CC=C2)OC3CCN(CC3)CC4=NC5=CC=CC=C5N4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H28N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N~1~-(3-chloro-4-methylphenyl)-N~2~-(4-fluorophenyl)-N~2~-[(4-methoxyphenyl)sulfonyl]glycinamide](/img/structure/B5111922.png)
![N-cyclohexyl-2-[(2-methyl-6-phenyl-4-pyrimidinyl)thio]propanamide](/img/structure/B5111927.png)
![2,2'-[(3-nitrophenyl)methylene]bis(5-methylthiophene)](/img/structure/B5111928.png)
![dimethyl [2-chloro-3-(dimethylamino)-2-propen-1-ylidene]malonate](/img/structure/B5111937.png)
![methyl 5-(4-methoxyphenyl)-4,6-dioxo-1,3a,4,5,6,6a-hexahydropyrrolo[3,4-c]pyrazole-3-carboxylate](/img/structure/B5111944.png)
![2-(5-{[2-(4-methoxyphenyl)-2-oxoethyl]thio}-4-methyl-4H-1,2,4-triazol-3-yl)-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B5111952.png)
![1-[(1-methyl-1H-benzimidazol-2-yl)diazenyl]-2-naphthol](/img/structure/B5111956.png)



![N~2~-[(4-chlorophenyl)sulfonyl]-N~1~-(3-nitrophenyl)-N~2~-(2-phenylethyl)glycinamide](/img/structure/B5111989.png)
![2-(ethylthio)ethyl 2-methyl-4-[4-(methylthio)phenyl]-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate](/img/structure/B5111995.png)
![4-{[(2,4-dimethylphenyl)amino]sulfonyl}-2-thiophenecarboxylic acid](/img/structure/B5112002.png)